NBD Sphingosine

描述

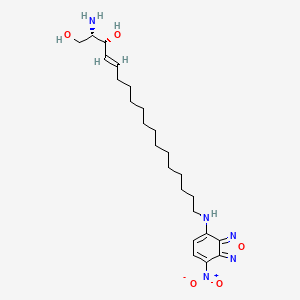

NBD鞘氨醇,又称ω(7-硝基-2-1,3-苯并恶二唑-4-基)(2S,3R,4E)-2-氨基十八碳-4-烯-1,3-二醇,是鞘氨醇的生物活性衍生物。它标记了荧光硝基苯并恶二唑基团,使其成为生化研究中的宝贵工具。鞘氨醇本身是一种生物活性脂类,由神经酰胺分解产生,是鞘氨醇-1-磷酸的前体 .

作用机制

NBD鞘氨醇主要通过与其鞘氨醇激酶的相互作用发挥作用。该化合物被这些酶磷酸化形成鞘氨醇-1-磷酸,它具有多种生物活性,包括抗凋亡和增殖作用。分子靶标包括鞘氨醇激酶1和鞘氨醇激酶2,它们参与细胞存活和增殖途径 .

类似化合物:

鞘氨醇: 母体化合物,没有NBD基团。

鞘氨胺: 鞘氨醇的饱和类似物。

神经酰胺: 鞘氨醇的前体,参与细胞信号传导。

NBD鞘氨醇的独特性: NBD鞘氨醇因其荧光特性而独一无二,它允许实时监测生化过程。这使其成为研究中的一种宝贵工具,特别是在研究酶活性细胞动力学方面 .

生化分析

Biochemical Properties

NBD Sphingosine exhibits prominent properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing . It has been used to study the cellular localization and metabolism of sphingosine in HeLa cells .

Cellular Effects

This compound has been found to inhibit the proliferation of various cell types, including HCT116, PC3, HEK293T, and HFE-145 cells . It influences cell function by modulating signal transduction pathways and affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exhibits high reactivity towards amines and biothiols, leading to distinct colorimetric and fluorescent changes . This property allows it to be used for site-specific protein labeling and for the detection of enzyme activities .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: NBD鞘氨醇的合成涉及多个步骤。一种有效的方法包括以下步骤:

起始原料: 鞘氨醇 (d18:1)。

试剂: 硝基苯并恶二唑 (NBD) 基团。

条件: 反应通常在乙醇中回流,并以碳酸钠为碱.

工业生产方法: NBD鞘氨醇的工业生产遵循类似的合成路线,但规模更大。该工艺涉及对反应条件的仔细控制,以确保高收率和纯度。产品通常使用固相萃取和色谱等技术进行纯化 .

化学反应分析

反应类型: NBD鞘氨醇会发生各种化学反应,包括:

氧化: 可以氧化成鞘氨醇-1-磷酸。

还原: 还原反应不太常见,但在特定条件下可能发生。

取代: NBD基团可以参与亲核试剂的取代反应.

常用试剂和条件:

氧化: 通常涉及像Dess-Martin periodinane这样的氧化剂。

取代: 通常涉及在温和条件下使用胺类等亲核试剂.

主要产物:

氧化: 鞘氨醇-1-磷酸。

取代: 各种NBD取代衍生物.

4. 科研应用

NBD鞘氨醇因其荧光特性而被广泛应用于科学研究。一些关键应用包括:

化学: 用作探针来研究脂质相互作用和膜动力学。

生物学: 有助于监测鞘氨醇激酶和其他酶的活性。

医学: 研究其在细胞凋亡和癌症研究中的作用。

工业: 用于开发生物传感器和诊断工具

科学研究应用

NBD Sphingosine is widely used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a probe to study lipid interactions and membrane dynamics.

Biology: Helps in monitoring the activity of sphingosine kinases and other enzymes.

Medicine: Investigated for its role in apoptosis and cancer research.

Industry: Utilized in the development of biosensors and diagnostic tools

相似化合物的比较

Sphingosine: The parent compound, lacking the NBD group.

Sphinganine: A saturated analog of sphingosine.

Ceramide: A precursor to sphingosine, involved in cell signaling.

Uniqueness of NBD Sphingosine: this compound is unique due to its fluorescent properties, which allow real-time monitoring of biochemical processes. This makes it a valuable tool in research, particularly in studying enzyme activities and cellular dynamics .

生物活性

NBD Sphingosine, a fluorescent analog of sphingosine, has garnered attention in biomedical research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and implications in various cellular processes, supported by case studies and detailed research findings.

Overview of this compound

This compound (7-nitro-2-1,3-benzoxadiazol-4-yl sphingosine) is a synthetic fluorescent sphingolipid that serves as a valuable tool for studying sphingolipid metabolism and transport in cells. Its fluorescence allows for real-time monitoring of sphingolipid dynamics within biological systems.

This compound is primarily involved in the biosynthesis of sphingosine-1-phosphate (S1P), a critical signaling molecule in various physiological processes, including cell proliferation, survival, and migration. The following mechanisms have been identified regarding its biological activity:

- Transport and Metabolism :

- Regulation of Erythrocyte Function :

- Platelet Activation :

Case Study 1: Erythrocyte Transport Mechanism

A study investigated the transport dynamics of this compound in human erythrocytes. The results demonstrated that upon addition of this compound, there was a significant increase in intracellular levels of NBD-S1P over time. The transport was inhibited by the presence of endogenous sphingosine, suggesting competitive inhibition between sphingosine and its analog .

Case Study 2: Impact on Malaria Parasite Growth

In another study focusing on Plasmodium falciparum, researchers utilized this compound to track its uptake by infected erythrocytes. The findings indicated that when the sphingosine kinase was inhibited, there was a notable decrease in the growth rate of the parasite, demonstrating the critical role of sphingolipid metabolism in malaria pathogenesis .

Research Findings

Table 1 summarizes key research findings regarding the biological activity of this compound:

属性

IUPAC Name |

(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOPKRTMFDMJV-HCEDEFRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。